Nitrocyclopentane Nitrocyclopentane Nitrocyclopentane, a secondary nitroalkane, was examined for its ability to induce DNA repair in rat hepatocytes. The nitronate of nitrocyclopentane was mutagenic in Salmonella strains TA100 and TA102.

Brand Name: Vulcanchem
CAS No.: 2562-38-1
VCID: VC3716135
InChI: InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2
SMILES: C1CCC(C1)[N+](=O)[O-]
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

Nitrocyclopentane

CAS No.: 2562-38-1

Cat. No.: VC3716135

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Nitrocyclopentane - 2562-38-1

Specification

CAS No. 2562-38-1
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name nitrocyclopentane
Standard InChI InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2
Standard InChI Key CJSZWOGCKKDSJG-UHFFFAOYSA-N
SMILES C1CCC(C1)[N+](=O)[O-]
Canonical SMILES C1CCC(C1)[N+](=O)[O-]

Introduction

Structural Characteristics and Basic Properties

Nitrocyclopentane (C₅H₉NO₂) features a five-membered cyclopentane ring with a nitro group (-NO₂) directly attached to one of the carbon atoms. This structural arrangement creates a secondary nitroalkane with distinct chemical and physical properties. The compound's CAS registry number is 2562-38-1, providing a standardized identification for research and regulatory purposes.

The molecular structure of nitrocyclopentane balances ring strain with molecular stability, making it an interesting subject for studying the effects of cyclic constraints on reactivity patterns. Unlike smaller ring systems such as nitrocyclopropane, nitrocyclopentane exhibits moderate ring strain while maintaining reasonable stability.

Physical and Chemical Properties

Nitrocyclopentane possesses several distinctive physical and chemical characteristics that influence its behavior in various chemical environments. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Nitrocyclopentane

PropertyValue
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol
IUPAC NameNitrocyclopentane
CAS Number2562-38-1
Physical StateLiquid at room temperature
StructureFive-membered ring with attached nitro group

The presence of the nitro group significantly affects the electronic distribution within the molecule. Research indicates that electron density shifts occur between the C-C bonds in the ring and the C-NO₂ bond. Specifically, the C-C bonds in the ring lose electron density while the C-NO₂ bond gains density, resulting in weakened ring strain but strengthened C-NO₂ bonding.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the molecular behavior of nitrocyclopentane. Resonance Raman spectroscopy has been particularly informative for characterizing this compound. Studies have obtained B-band resonance Raman spectra of nitrocyclopentane in both vapor phase and cyclohexane solution. These spectra demonstrate most of their intensity in the nominal NO₂ symmetry stretch progression .

The spectroscopic profile of nitrocyclopentane reveals important information about its vibrational modes and electronic transitions, which can be correlated with its structural features and reactivity patterns. These spectroscopic signatures provide a fingerprint for identifying and studying this compound in various chemical contexts .

PropertyNitrocyclopropaneNitrocyclopentaneNitrocyclohexane
Ring Size3-membered5-membered6-membered
Ring StrainHighModerateLow
ReactivityHigherModerateLower
StabilityLowerModerateHigher

Chemical Reactivity and Transformations

Nitrocyclopentane exhibits chemical behavior characteristic of secondary nitroalkanes, influenced by its cyclic structure. The nitro group serves as a versatile functional handle for various transformations, enabling the compound to participate in multiple reaction pathways.

Reduction Reactions

The nitro group in nitrocyclopentane can undergo reduction to form cyclopentylamine. This transformation typically employs hydrogen gas with an appropriate catalyst, such as palladium on carbon (Pd/C). The reduction process represents a valuable method for converting nitrocyclopentane into nitrogen-containing derivatives with different functional properties.

Oxidation Reactions

Oxidation of nitrocyclopentane can yield various products depending on the oxidizing agents and conditions employed. The nitro group may undergo oxidative transformations, potentially leading to the formation of nitrocyclopentanone or other oxidized derivatives.

Substitution Reactions

Nitrocyclopentane can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups. These transformations expand the synthetic utility of nitrocyclopentane as a building block for accessing diverse cyclopentane derivatives.

Spectroscopic Research Findings

Spectroscopic analysis has contributed significantly to our understanding of nitrocyclopentane's molecular behavior and electronic properties. Research has focused particularly on resonance Raman spectroscopy to elucidate the vibrational characteristics of this compound.

Resonance Raman Spectroscopy

Scientific investigations have produced B-band resonance Raman spectra of nitrocyclopentane in both vapor state and cyclohexane solution. These studies reveal that the spectra exhibit predominant intensity in the nominal NO₂ symmetry stretch progression. Such spectroscopic data provide valuable insights into the molecule's electronic structure and bonding characteristics .

The comparison between vapor-phase and solution spectra offers understanding of how solvation affects the electronic and vibrational properties of nitrocyclopentane. These spectroscopic investigations contribute to the broader understanding of nitroalkanes and their behavior in different environments .

Structural Influence on Properties

Ring Strain Considerations

Unlike smaller ring systems such as nitrocyclopropane, nitrocyclopentane exhibits moderate ring strain that significantly impacts its chemical behavior. This structural characteristic makes nitrocyclopentane uniquely valuable for studying how ring size affects the properties of nitro compounds. The balance between ring strain and stability in nitrocyclopentane provides a useful benchmark for comparing cyclic nitro compounds of varying ring sizes.

Intermolecular Interactions

Research Applications

Nitrocyclopentane serves as a valuable model compound for investigating various chemical phenomena, including ring strain effects, nitro group reactivity, and cyclic structure influences on molecular properties.

Synthetic Intermediates

As a functionalized cyclopentane derivative, nitrocyclopentane can serve as an intermediate in the synthesis of more complex molecules. The nitro group provides a versatile handle for further transformations, making nitrocyclopentane useful in developing synthetic routes to various cyclopentane-containing target compounds.

Spectroscopic Reference

The well-characterized spectroscopic properties of nitrocyclopentane make it valuable as a reference compound for studying other nitroalkanes. The B-band resonance Raman spectra, in particular, provide benchmark data for comparing related molecules and investigating how structural variations affect spectroscopic signatures .

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